molecular formula C10H13BrN2S B567002 5-Bromo-2-(cyclohexylthio)pyrimidine CAS No. 1242336-56-6

5-Bromo-2-(cyclohexylthio)pyrimidine

Cat. No.: B567002
CAS No.: 1242336-56-6
M. Wt: 273.192
InChI Key: LWKBPXULGUZFPU-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylthio)pyrimidine is an organic compound with the molecular formula C10H13BrN2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a cyclohexylthio group at the 2nd position of the pyrimidine ring

Scientific Research Applications

5-Bromo-2-(cyclohexylthio)pyrimidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylthio)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine
  • 5-Bromo-2-(phenylthio)pyrimidine
  • 5-Bromo-2-(ethylthio)pyrimidine

Uniqueness

5-Bromo-2-(cyclohexylthio)pyrimidine is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-cyclohexylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKBPXULGUZFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682448
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-56-6
Record name 5-Bromo-2-(cyclohexylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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